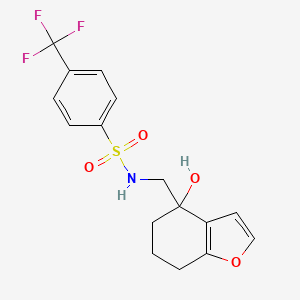

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydrobenzofuran scaffold substituted with a hydroxymethyl group at position 4 and a 4-(trifluoromethyl)benzenesulfonamide moiety. This compound’s structural uniqueness lies in the fusion of a bicyclic oxygen-containing heterocycle with a sulfonamide group, which may influence its pharmacokinetic and pharmacodynamic properties compared to simpler sulfonamide derivatives.

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO4S/c17-16(18,19)11-3-5-12(6-4-11)25(22,23)20-10-15(21)8-1-2-14-13(15)7-9-24-14/h3-7,9,20-21H,1-2,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMXVXAIGXRIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes or ketones under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Sulfonamide Formation: The final step involves the reaction of the benzofuran derivative with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

Oxidation: The hydroxyl group in the benzofuran ring can undergo oxidation to form ketones or aldehydes.

Reduction: The sulfonamide moiety can be reduced to amines under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: As a potential therapeutic agent due to its unique structural features and biological activity.

Material Science: In the development of advanced materials with specific electronic or optical properties.

Biology: As a tool for studying biological processes and pathways.

Industry: In the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

Interacting with Cellular Components: Affecting cellular processes such as signal transduction, gene expression, or protein synthesis.

Comparison with Similar Compounds

Structural Differences :

- The HMC compounds (e.g., N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide) replace the tetrahydrobenzofuran core with a 4-methylcyclohexanol group, reducing conformational rigidity .

- The 4-phenyl substituent on the sulfonamide contrasts with the trifluoromethyl group in the target compound, impacting electronic properties and binding interactions.

Pharmacological Implications :

- HMC compounds are reported to target inflammatory and autoimmune disorders (e.g., rheumatoid arthritis, osteoporosis) via immune modulation .

4-Methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Structural Differences :

Physicochemical Properties :

- The dibenzofuran system increases aromaticity and planar surface area, which may enhance π-π stacking interactions in biological targets compared to the monocyclic tetrahydrobenzofuran .

N-(4-Hydroxyphenyl)benzenesulfonamide

Structural Simplicity :

Functional Group Analysis :

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its structure, synthesis, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrobenzofuran moiety and a trifluoromethylbenzenesulfonamide group. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

- Molecular Formula : C15H16F3N1O3S1

- Molecular Weight : 357.36 g/mol

Synthesis

The synthesis of this compound typically involves several steps including:

- Formation of the Tetrahydrobenzofuran Core : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Trifluoromethyl Group : This step often employs trifluoromethylation techniques.

- Amidation Reaction : The final step involves the formation of the sulfonamide linkage.

Anti-inflammatory Effects

Compounds with tetrahydrobenzofuran structures have been reported to exhibit significant anti-inflammatory properties. Specifically, derivatives have shown inhibition of lipoxygenases (LOXs), which are enzymes involved in the inflammatory response. For instance, studies have demonstrated that related compounds can inhibit 12-lipoxygenase (12-LOX), reducing the production of inflammatory mediators such as hydroxyeicosatetraenoic acids (HETEs) .

Neuroprotective Effects

Research indicates that tetrahydrobenzofuran derivatives may possess neuroprotective effects. These compounds have been studied for their ability to modulate neuroinflammation and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .

Case Studies

- Case Study on Inhibition of LOXs :

-

Neuroprotective Studies :

- In vitro studies have shown that tetrahydrobenzofuran derivatives can protect neuronal cells from apoptosis induced by oxidative stress.

- These findings suggest a mechanism where these compounds can modulate signaling pathways involved in cell survival .

Data Tables

| Activity Type | Compound | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| Lipoxygenase Inhibition | This compound | 50 | High over COX enzymes |

| Neuroprotection | Tetrahydrobenzofuran Derivative | Not specified | Effective against oxidative stress |

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?

The synthesis typically involves nucleophilic substitution reactions between a hydroxylamine derivative and a sulfonyl chloride. For example, O-benzyl hydroxylamine hydrochloride can react with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) under reflux. Critical parameters to optimize include stoichiometric ratios, reaction time (12-24 hours), and temperature (60-80°C). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended, with purity confirmed by TLC and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) is critical for confirming structural motifs, such as the tetrahydrobenzofuran ring (δ 1.5-2.5 ppm for methylene protons) and sulfonamide NH (δ 7.2-7.5 ppm). Infrared (IR) spectroscopy identifies key functional groups (e.g., S=O stretches at 1160–1334 cm⁻¹). Mass spectrometry (MS) verifies molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for pharmacological studies) .

Q. What are the hypothesized primary pharmacological targets based on structural analogs?

Analogous sulfonamide derivatives show activity as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) due to the sulfonamide group’s ability to coordinate metal ions. The trifluoromethyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. Computational docking studies (using software like AutoDock) can predict interactions with targets like kinases or G-protein-coupled receptors .

Advanced Research Questions

Q. How can computational chemistry methods improve reaction design and molecular interaction predictions?

Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and reaction pathways to identify energetically favorable conditions. For example, reaction path searches can predict regioselectivity in nucleophilic substitutions. Molecular dynamics simulations further elucidate binding modes with biological targets, guiding structural modifications for enhanced activity .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based assays) is essential. For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects. Statistical meta-analysis of dose-response curves and controlling for variables like pH (e.g., testing at pH 7.4 for physiological relevance) can clarify inconsistencies .

Q. How can Design of Experiments (DoE) optimize synthesis and purification?

DoE principles (e.g., factorial designs) systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions. For instance, a 2³ factorial design could minimize side reactions by adjusting reaction time (8–24 hrs), temperature (50–80°C), and base concentration (1–3 eq.). Response variables include yield and purity, analyzed via ANOVA .

Q. What mechanistic studies elucidate the trifluoromethyl group’s role in bioactivity?

Isotopic labeling (e.g., ¹⁹F NMR) tracks the trifluoromethyl group’s electronic effects on binding. Competitive inhibition assays with trifluoromethyl-free analogs quantify its contribution to binding energy. Molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) calculations further decompose interaction energies at the atomic level .

Methodological Notes

- Synthesis Optimization : Use hazard analysis protocols (e.g., NFPA ratings) for reactive intermediates like sulfonyl chlorides .

- Data Reproducibility : Adopt open-source computational tools (e.g., Gaussian, GROMACS) for transparency in modeling .

- Ethical Standards : Follow CRDC 2020 guidelines (e.g., RDF2050112 for reactor design) to align with international R&D frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.